molecular formula C12H14ClN5O2S B10975637 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B10975637
M. Wt: 327.79 g/mol
InChI Key: SWVVHWTXTFLXCO-UHFFFAOYSA-N
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Description

2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a pyrazole and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its combined pyrazole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H14ClN5O2S

Molecular Weight

327.79 g/mol

IUPAC Name

2-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H14ClN5O2S/c1-6-9(11(20)17(2)3)21-12(14-6)15-10(19)8-7(13)5-18(4)16-8/h5H,1-4H3,(H,14,15,19)

InChI Key

SWVVHWTXTFLXCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN(C=C2Cl)C)C(=O)N(C)C

Origin of Product

United States

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